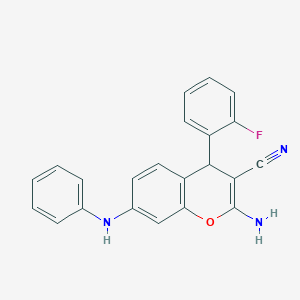

![molecular formula C21H15Cl2NO4S B461162 ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 923551-49-9](/img/structure/B461162.png)

ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a useful research compound. Its molecular formula is C21H15Cl2NO4S and its molecular weight is 448.3g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Reactivity and Transformation

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a compound of interest in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and materials. The chemical reactivity of similar ethyl amino-oxo-pyran-carboxylates allows for the creation of diverse chemical structures through reactions with various reagents. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be transformed into a range of derivatives, including 1,6-diazanaphthalene and pyrano[2,3-b]pyridine derivatives, through treatment with different nucleophilic reagents (Harb, Hesien, Metwally, & Elnagdi, 1989). This versatility highlights the potential applications in synthetic organic chemistry, particularly in the development of novel organic compounds with significant biological activities.

Synthesis of Heterocyclic Compounds

The compound's structure lends itself to the synthesis of pyrano[4,3-b]pyrans, a class of heterocyclic compounds with potential pharmacological activities. For example, ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyran[4,3-b]pyran-3-carboxylate derivatives have been synthesized via a one-pot three-component reaction, demonstrating the efficiency and versatility of using such ethyl amino-oxo-pyran-carboxylates in multicomponent reactions (Wang, Li, Zhang, Song, Zhang, Cao, Deng, & Shao, 2012). These methodologies provide a foundation for the synthesis of complex organic molecules with potential application in drug discovery and development.

Material Science and Photovoltaic Applications

Compounds structurally related to ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate have been explored for their utility in material science, particularly in the fabrication of organic–inorganic photodiode devices. The photovoltaic properties of similar pyranoquinoline derivatives have been studied, with findings suggesting their potential application in organic photovoltaics (Zeyada, El-Nahass, & El-Shabaan, 2016). These studies indicate the relevance of such compounds in the development of new materials for energy conversion and storage technologies.

Corrosion Inhibition

Additionally, pyran derivatives, closely related to the compound , have been investigated for their application in corrosion inhibition. These compounds have shown efficacy in protecting mild steel against acid corrosion, highlighting their potential use in industrial applications to enhance the durability and lifespan of metal structures and components (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

As a unique chemical, it may interact with its targets in a specific manner that results in changes at the molecular or cellular level

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires detailed studies at the molecular, cellular, and system levels .

Propiedades

IUPAC Name |

ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2NO4S/c1-2-27-20(25)17-15(11-8-7-10(22)9-13(11)23)16-18(28-19(17)24)12-5-3-4-6-14(12)29-21(16)26/h3-9,15H,2,24H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDJIEKALKAMKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)SC4=CC=CC=C42)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-amino-5'-cyano-6-fluoro-3'-(4-methylphenyl)-1,2',3,4'-tetrahydrospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-2-one](/img/structure/B461079.png)

![6'-amino-5'-cyano-3'-(4-methylphenyl)-1-ethyl-1,2',3,4'-tetrahydrospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-2-one](/img/structure/B461080.png)

![6'-amino-5'-cyano-3'-(4-methylphenyl)-1-(4-chlorobenzyl)-1,2',3,4'-tetrahydrospiro(2H-indole-3,4'-pyrano[2,3-c]pyrazole)-2-one](/img/structure/B461083.png)

![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461085.png)

![6-amino-3-butyl-4-(1H-indol-3-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461086.png)

![6-Amino-4-(4-tert-butylphenyl)-3-(3-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461087.png)

![3-(1-Adamantyl)-6-amino-4-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461088.png)

![6-Amino-4-(4-chlorophenyl)-3-(2-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461089.png)

![6-Amino-3-tert-butyl-4-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461090.png)

![6-Amino-3-(2-fluorophenyl)-4-(3-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461093.png)

![methyl 4-(7-amino-6-cyano-4-hydroxy-5H-pyrano[2,3-d]pyrimidin-5-yl)benzoate](/img/structure/B461094.png)

![10-acetyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3',4':3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione](/img/structure/B461096.png)

![10-benzoyl-8-propyl-9a,10-dihydro-6aH-pyrrolo[3',4':3,4]pyrrolo[1,2-a]quinoline-7,9(6bH,8H)-dione](/img/structure/B461099.png)